molecular formula C15H12I3NO4 B1675556 Liothyronine I-125 CAS No. 24359-14-6

Liothyronine I-125

Cat. No.: B1675556
CAS No.: 24359-14-6
M. Wt: 644.97 g/mol
InChI Key: AUYYCJSJGJYCDS-QBYPCAMJSA-N
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Description

Liothyronine I-125 is a radioconjugate of synthetic active thyroid hormone, liothyronine (T3), labeled with Iodine 125. Liothyronine involves many important metabolic functions and is essential to the proper development and differentiation of all cells. I-125 liothyronine may be used in radiotherapy in thyroid cancers.

Biological Activity

Liothyronine I-125, a radioactive form of the thyroid hormone triiodothyronine (T3), is utilized in both therapeutic and diagnostic applications, particularly in the context of thyroid disorders and cancer treatment. This article delves into its biological activity, including pharmacokinetics, therapeutic efficacy, and safety profiles, supported by data tables and case studies.

Overview of this compound

Liothyronine is a synthetic form of T3, which plays a critical role in regulating metabolism, growth, and development. The I-125 isotope is particularly significant due to its radioactive properties, allowing for targeted treatment in conditions such as differentiated thyroid carcinoma (DTC) and for assessing thyroid function.

Pharmacokinetics

The pharmacokinetic profile of this compound is characterized by its rapid absorption and distribution. Following administration, the compound exhibits a peak serum concentration within hours:

  • Absorption : Rapid; peak levels within 2.5 hours post-dose.
  • Half-life : Approximately 34 days for I-125 in biological systems.
  • Distribution : Primarily to thyroid tissues, where it exerts its biological effects.

1. Treatment of Thyroid Cancer

This compound is employed in brachytherapy for treating radioiodine-refractory differentiated thyroid carcinoma. Studies indicate significant reductions in serum thyroglobulin (Tg) levels post-treatment:

Time Post-TreatmentSerum Tg Levels (ng/ml)
Before Treatment249.45
1 Month193.40
3 Months192.10
5 Months136.25

These findings suggest that I-125 effectively reduces tumor markers, correlating with improved patient outcomes in terms of overall survival and reduced adverse effects .

2. Combination Therapy for Hypothyroidism

In hypothyroid patients, Liothyronine is often combined with levothyroxine (LT4) to optimize thyroid hormone levels. A randomized controlled trial demonstrated that patients receiving a combination therapy exhibited improved quality of life and metabolic parameters compared to those on LT4 monotherapy:

Treatment GroupMean Serum TSH (mIU/L)Peak T3 Concentration (ng/dL)
LT4 Alone5.90 ± 5.74292.8 ± 152.3
LT4 + LiothyronineIncreased significantly over timeImproved metabolic outcomes

This combination therapy has shown to be beneficial in addressing persistent symptoms of hypothyroidism that are not adequately managed by LT4 alone .

Case Studies

Several case studies highlight the efficacy and safety of this compound:

  • Case Study A : A patient with RAIR-DTC underwent I-125 seed implantation. Post-operative monitoring revealed a significant decrease in Tg levels from 249.45 ng/ml to 136.25 ng/ml over five months, indicating effective tumor control.
  • Case Study B : In a cohort of patients receiving combination therapy (LT4 + Liothyronine), quality of life assessments showed marked improvements in daily functioning and reduced anxiety levels after transitioning from LT4 monotherapy.

Safety Profile

The safety profile of this compound includes monitoring for potential adverse reactions associated with both the radioactive nature of the compound and hormonal effects:

  • Common Side Effects : Palpitations, anxiety, weight changes.
  • Monitoring Recommendations : Regular assessment of serum TSH and T3 levels to avoid hyperthyroid symptoms.

Properties

CAS No.

24359-14-6

Molecular Formula

C15H12I3NO4

Molecular Weight

644.97 g/mol

IUPAC Name

(2S)-2-amino-3-[4-(4-hydroxy-3-(125I)iodanylphenoxy)-3,5-bis(125I)(iodanyl)phenyl]propanoic acid

InChI

InChI=1S/C15H12I3NO4/c16-9-6-8(1-2-13(9)20)23-14-10(17)3-7(4-11(14)18)5-12(19)15(21)22/h1-4,6,12,20H,5,19H2,(H,21,22)/t12-/m0/s1/i16-2,17-2,18-2

InChI Key

AUYYCJSJGJYCDS-QBYPCAMJSA-N

SMILES

C1=CC(=C(C=C1OC2=C(C=C(C=C2I)CC(C(=O)O)N)I)I)O

Isomeric SMILES

C1=CC(=C(C=C1OC2=C(C=C(C=C2[125I])C[C@@H](C(=O)O)N)[125I])[125I])O

Canonical SMILES

C1=CC(=C(C=C1OC2=C(C=C(C=C2I)CC(C(=O)O)N)I)I)O

Appearance

Solid powder

Key on ui other cas no.

24359-14-6
15785-49-6

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>2 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonyms

Liothyronine I 125;  Triomet-125;  Triomet 125;  Triomet125; 

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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